3-nitro-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
3-nitro-1H-pyrazolo[3,4-c]pyridine:
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-[(2-Chloro-6-nitrophenyl)methyl]morpholine typically involves the reaction of 2-chloro-6-nitrobenzyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: : 4-[(2-Chloro-6-nitrophenyl)methyl]morpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, organic solvents, and sometimes a base to facilitate the reaction.
Major Products
Reduction: 4-[(2-Amino-6-nitrophenyl)methyl]morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Chloro-6-nitrophenyl)methyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and biological activity.
Industry: Used in the production of various chemical products and as a reagent in industrial chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-6-nitrophenyl)methyl]morpholine involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cell function and signal transduction pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoro-3-nitrophenyl)cyclopentane-1-carbonitrile
- 4-[(2-Chloro-6-nitrophenyl)methyl]morpholine
Comparison: : 4-[(2-Chloro-6-nitrophenyl)methyl]morpholine is unique due to its specific combination of a morpholine ring with a 2-chloro-6-nitrophenyl group. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For instance, the presence of the nitro group and the chlorine atom allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-nitro-1H-pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)6-4-1-2-7-3-5(4)8-9-6/h1-3H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSLBMZXHWNKSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NN2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC2=C1C(=NN2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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